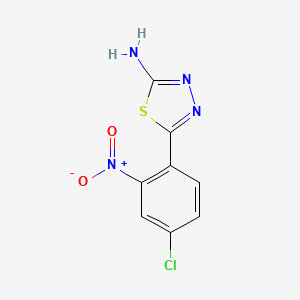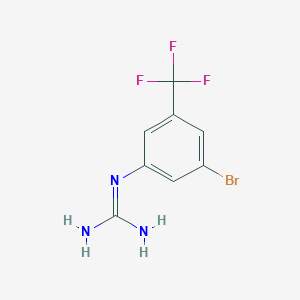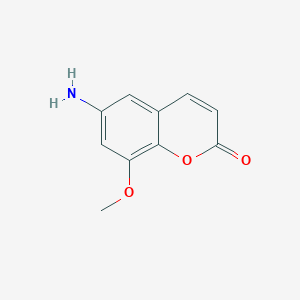
6-Amino-8-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2H-chromen-2-one with an amine source, such as ammonia or an amine derivative, in the presence of a catalyst. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
6-Amino-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to a dihydrochromenone structure.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenones, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Amino-8-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Amino-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
類似化合物との比較
Similar Compounds
6-Amino-2H-chromen-2-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
8-Methoxy-2H-chromen-2-one: Lacks the amino group, which may influence its solubility and interaction with biological targets.
7-Amino-4-methylcoumarin: Contains a methyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
6-Amino-8-methoxy-2H-chromen-2-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
6-amino-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H9NO3/c1-13-8-5-7(11)4-6-2-3-9(12)14-10(6)8/h2-5H,11H2,1H3 |
InChIキー |
OOZCSDYVTXKBNX-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)N)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


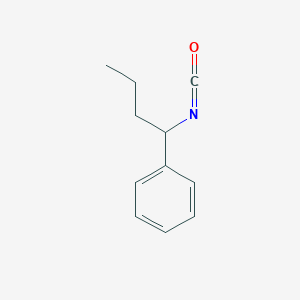
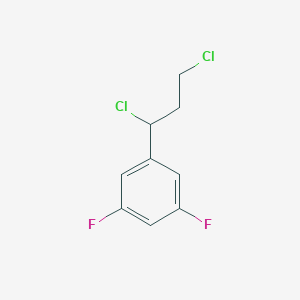
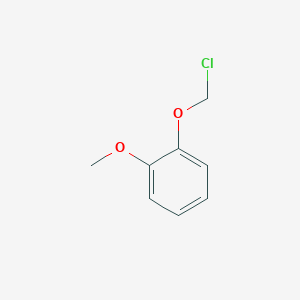
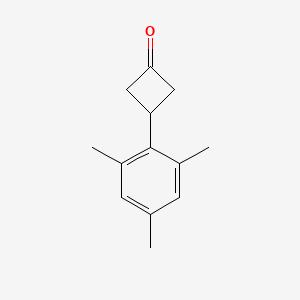
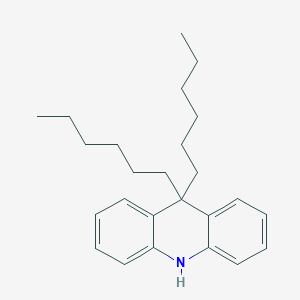
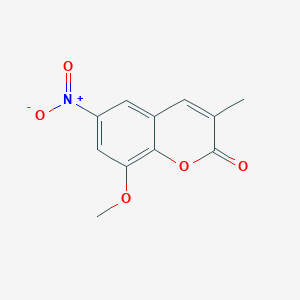
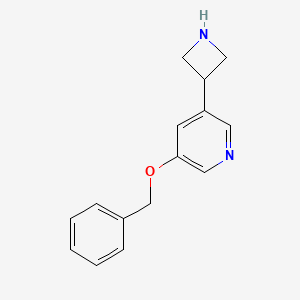
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
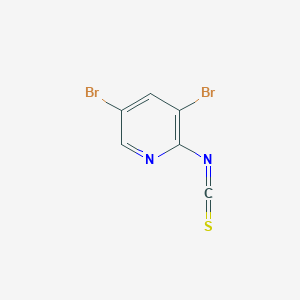
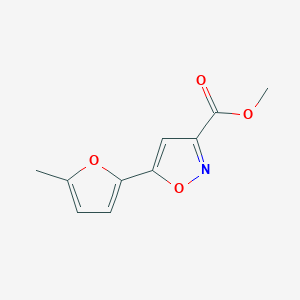
![3-[(2,2,2-Trifluoroethyl)sulfonyl]pyrrolidine](/img/structure/B13696173.png)
